molecular formula C19H20N2O3 B5748044 N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide

N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide

Katalognummer B5748044
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: GTTCOAZRZGPIOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide, also known as FMISO, is a radiopharmaceutical compound that is widely used in scientific research. FMISO is a hypoxia imaging agent that can be used to detect and visualize hypoxic regions in tissues. Hypoxia is a common characteristic of many diseases, including cancer, and the ability to detect and monitor hypoxia is crucial for the development of effective treatments.

Wirkmechanismus

N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide is a radiopharmaceutical compound that is taken up by cells in proportion to the level of hypoxia in the tissue. Once taken up by cells, N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide undergoes a series of chemical reactions that result in the formation of a radioactive compound. This radioactive compound emits positrons that can be detected and visualized using PET imaging.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide is a relatively safe compound that has minimal biochemical and physiological effects on the body. N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide is rapidly cleared from the body and does not accumulate in tissues.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide is its ability to non-invasively detect and visualize hypoxic regions in tissues using PET imaging. This allows for the development of effective treatments for diseases such as cancer. The main limitation of N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide is its relatively short half-life, which limits its use in longitudinal studies.

Zukünftige Richtungen

There are several future directions for the use of N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide in scientific research. One direction is the development of new hypoxia imaging agents that have longer half-lives and can be used in longitudinal studies. Another direction is the use of N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide in combination with other imaging agents to provide a more comprehensive picture of the hypoxic regions in tissues. Finally, there is a need for further research into the mechanisms of hypoxia and the development of effective treatments for hypoxic diseases such as cancer.

Synthesemethoden

N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide is synthesized using a two-step process. The first step involves the reaction of 2-nitroimidazole with furfural in the presence of a reducing agent to produce 2-(2-furyl)-1-nitroethanol. The second step involves the reaction of 2-(2-furyl)-1-nitroethanol with 2-hydroxy-8-methylquinoline in the presence of a reducing agent to produce N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide.

Wissenschaftliche Forschungsanwendungen

N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide is primarily used as a hypoxia imaging agent in scientific research. Hypoxia is a common characteristic of many diseases, including cancer, and the ability to detect and monitor hypoxia is crucial for the development of effective treatments. N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide can be used to non-invasively detect and visualize hypoxic regions in tissues using positron emission tomography (PET) imaging.

Eigenschaften

IUPAC Name

N-(furan-2-ylmethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-17(22)21(12-16-8-5-9-24-16)11-15-10-14-7-4-6-13(2)18(14)20-19(15)23/h4-10H,3,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTCOAZRZGPIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC1=CC=CO1)CC2=CC3=CC=CC(=C3NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.